1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one
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Description
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications
Pharma Market Insights
The compound is part of a broader class of compounds explored for their potential as alpha-subtype selective 5-HT-1D receptor agonists, indicating a focus on migraine treatment with fewer side-effects. This suggests its relevance in developing treatments targeting specific receptor subtypes for improved therapeutic outcomes [V. Habernickel, 2001].
Antimicrobial Activity
Synthesis and structure-activity studies have been conducted on derivatives containing the oxadiazole, highlighting strong antimicrobial activities. This application suggests the compound and its derivatives could be valuable in addressing microbial resistance and developing new antimicrobials [K. Krolenko et al., 2016].
PPARpan Agonist Synthesis
An efficient synthesis pathway for a potent PPARpan agonist showcases the compound's utility in drug development processes, particularly for agonists targeting the PPAR receptors involved in metabolic regulation. This highlights its potential application in treating metabolic disorders [Jiasheng Guo et al., 2006].
Antiproliferative Effects
Research into novel 4-thiazolidinone, pyridine, and piperazine-based conjugates, including the compound's derivatives, indicates significant antiproliferative effects on human leukemic cells. This application is crucial for developing novel anticancer therapies, suggesting the compound's potential in cancer research [Kothanahally S. Sharath Kumar et al., 2014].
Breast Cancer Docking Studies
The compound's derivatives have been subjected to docking studies for breast cancer, indicating its utility in computational drug discovery and the design of cancer therapeutics. This highlights its role in identifying potential anticancer agents through computational methods [Ghada E. Abd El Ghani et al., 2022].
Properties
IUPAC Name |
1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(28-18-6-4-3-5-7-18)21(27)26-12-10-25(11-13-26)19-9-8-17(14-22-19)20-23-16(2)29-24-20/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMYCPCWSPFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.